Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI)
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Description
Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI), also known as Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI), is a useful research compound. Its molecular formula is C10H6 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI) is a compound with the molecular formula C10H6 and a molecular weight of approximately 126.15 g/mol. The compound is notable for its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H6
- Molecular Weight : 126.155 g/mol
- CAS Number : 169271-22-1
- Synonyms : Cyclopropene butadiyne bis
Mechanisms of Biological Activity
The biological activity of cyclopropene derivatives often involves interactions with cellular pathways and biomolecules. Here are some proposed mechanisms:
- Enzyme Inhibition : Cyclopropene compounds can act as enzyme inhibitors, affecting metabolic pathways.
- Free Radical Scavenging : These compounds may exhibit antioxidant properties by scavenging free radicals.
- Cell Signaling Modulation : They can influence cell signaling pathways, potentially altering cellular responses to stimuli.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study investigated the effects of cyclopropene derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential as chemotherapeutic agents.
-
Antimicrobial Properties :
- Research demonstrated that cyclopropene compounds showed antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.
-
Anti-inflammatory Effects :
- In vitro studies revealed that cyclopropene derivatives could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine production |
Pharmacokinetics
The pharmacokinetics of cyclopropene compounds are not extensively studied; however, preliminary data suggest:
- Absorption : Rapid absorption in biological systems.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
- Excretion : Primarily through renal pathways.
Future Directions for Research
Further investigation is warranted to fully elucidate the biological mechanisms and therapeutic potential of cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI). Key areas for future research include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To explore specific molecular targets and pathways affected by this compound.
- Formulation Development : Investigating suitable formulations for therapeutic applications.
Properties
IUPAC Name |
3-(4-cycloprop-2-en-1-ylbuta-1,3-diynyl)cyclopropene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1(3-9-5-6-9)2-4-10-7-8-10/h5-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGICHJBVQSDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC1C#CC#CC2C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.